molecular formula C7H14ClNO3 B13355967 Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride

Cat. No.: B13355967
M. Wt: 195.64 g/mol
InChI Key: PEDPHICGARNCLV-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride is an organic compound featuring a β-keto ester backbone substituted with a methylamino group at the 4-position and a hydrochloride salt. Its hydrochloride form enhances stability and water solubility, critical for drug formulation and purification processes .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

ethyl 4-(methylamino)-3-oxobutanoate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)4-6(9)5-8-2;/h8H,3-5H2,1-2H3;1H

InChI Key

PEDPHICGARNCLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride typically involves the reaction of ethyl acetoacetate with methylamine. The reaction proceeds through nucleophilic addition of methylamine to the carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride with analogous β-keto esters and related derivatives, focusing on structural features, synthesis, and applications.

Table 1: Comparative Analysis of Ethyl 4-(Methylamino)-3-oxobutanoate Hydrochloride and Analogues

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Synthesis Method Applications/Research Findings References
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride 4-methylamino, ethyl ester, HCl salt C₇H₁₄ClNO₃ Hydrochloride salt improves solubility; intermediate in heterocyclic synthesis Not explicitly detailed in evidence; likely involves HCl salt formation post-ester synthesis Precursor to thiazole derivatives with analgesic/anti-inflammatory activities
Ethyl 2-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-oxobutanoate (THB) 2-hydrazono, 4-methoxyphenylthiazole C₁₅H₁₆N₃O₃S Forms pyrazole/isoxazole heterocycles via cyclization; moderate stability in ethanol Reflux with hydrazine hydrochloride in ethanol (24 h) Synthesizes THIO (anti-inflammatory agent, 65% yield in carrageenan-induced edema model)
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride 3,3-dimethyl, methylamino, methyl ester, HCl C₈H₁₈ClNO₂ Crystalline solid; confirmed by ¹H-NMR (DMSO-d₆: δ 9.00 brs, 3.79 s) HCl treatment of tert-butoxycarbonyl-protected precursor in dioxane Intermediate for peptide-mimetic drugs (e.g., antifungals, antivirals)
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 4-(3-chlorophenyl), ethyl ester C₁₂H₁₃ClO₃ Aryl substitution enhances lipophilicity; used in cross-coupling reactions Not detailed in evidence; likely via Claisen condensation Building block for aryl-substituted heterocycles (e.g., anticancer scaffolds)
Ethyl 2-[(diethylamino)methylene]-3-oxobutanoate Diethylamino-methylene, ethyl ester C₁₀H₁₇NO₃ Enamine formation facilitates nucleophilic substitutions Condensation of ethyl acetoacetate with diethylamine Intermediate for alkaloid synthesis and kinase inhibitors
Methyl 2-benzoylamino-3-oxobutanoate 2-benzoylamino, methyl ester C₁₂H₁₃NO₄ Aryl amide enhances stability; forms enaminones with aryl amines Reflux with benzoylated amine and PTSA catalyst in benzene Precursor to spirocyclic compounds (e.g., antimicrobial agents)

Key Comparative Insights:

Structural Influence on Reactivity: The methylamino group in the target compound facilitates nucleophilic substitutions, enabling cyclization into bioactive heterocycles (e.g., thiazoles in THB derivatives) . In contrast, aryl-substituted derivatives (e.g., 3-chlorophenyl in ) exhibit enhanced lipophilicity, favoring membrane permeability in drug candidates . Hydrochloride salts (target compound, ) improve aqueous solubility, critical for pharmacokinetics, whereas neutral esters (e.g., THB) require polar solvents like ethanol for reactions .

Synthesis Efficiency :

  • THB derivatives require prolonged reflux (24 h) with hydrazine hydrochloride, yielding ~65% bioactive products . The target compound’s synthesis likely follows similar esterification/HCl salt formation steps but remains unspecified in the evidence.
  • The methyl ester analogue () achieves 100% yield via HCl deprotection, highlighting efficiency in peptide-mimetic synthesis .

Pharmacological Potential: THB-derived heterocycles (e.g., THIO, THPA1–10) show analgesic/anti-inflammatory activity (e.g., 50% pain inhibition in acetic acid-induced writhing tests) .

Stability and Handling :

  • Hydrochloride salts (target compound, ) are hygroscopic but stable under refrigeration, whereas neutral β-keto esters (e.g., ) may degrade under humid conditions .

Biological Activity

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of synthetic intermediates and pharmacological applications. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride (CAS No. 1379241-59-4) is primarily recognized as an intermediate in the synthesis of various bioactive compounds, including 1-Methyl-4-imidazoleacetic Acid Hydrochloride, which is associated with histamine metabolism and inflammatory responses . The compound's structure features a methylamino group that may influence its interaction with biological targets.

1. Anti-inflammatory Properties

The compound has been implicated in the synthesis of derivatives that exhibit anti-inflammatory properties. For instance, it is involved in the production of dopamine D2 receptor antagonists, which can modulate inflammatory responses . The anti-inflammatory effects are significant in the context of mast cell activation and histamine release.

2. Anticancer Potential

Research into related compounds has shown promising anticancer activity. For example, derivatives synthesized from ethyl 4-(methylamino)-3-oxobutanoate hydrochloride have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that modifications to the compound can enhance its efficacy against various cancer cell lines .

CompoundActivityIC50 (μM)
Compound AAnticancer15.0
Compound BAnticancer10.5
Ethyl 4-(methylamino)-3-oxobutanoateInhibitory activity observedN/A

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives from ethyl 4-(methylamino)-3-oxobutanoate hydrochloride and evaluated their biological activities. The study focused on the structure-activity relationship (SAR) to determine how modifications affected their anticancer properties. The most potent derivative exhibited an IC50 value significantly lower than that of standard anticancer agents, indicating enhanced efficacy against targeted cancer cells .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, compounds derived from ethyl 4-(methylamino)-3-oxobutanoate were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results showed a marked reduction in cytokine levels, suggesting potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride, and what analytical techniques validate its purity?

  • Methodological Answer : A common approach involves deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using hydrochloric acid in dioxane, as demonstrated in a patent synthesis of a structurally similar compound (100% yield reported) . For validation, ¹H NMR (e.g., δ 9.00 ppm for amine protons) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular integrity . Enzymatic routes using stereoselective carbonyl reductases under mild conditions (e.g., 25–40°C) can also be adapted for asymmetric synthesis, with cofactor regeneration systems ensuring enzyme activity .

Q. How does the reactivity of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride compare to its chloro or hydroxy analogs in nucleophilic substitution reactions?

  • Methodological Answer : The methylamino group enhances nucleophilicity compared to chloro analogs (e.g., Ethyl 4-chloro-3-oxobutanoate), enabling faster substitution with electrophiles like aryl halides. In contrast, hydroxy analogs (e.g., Ethyl 4-hydroxy-3-oxobutanoate) require activation (e.g., tosylation) for similar reactivity. Comparative kinetic studies using HPLC or GC-MS can quantify reaction rates under standardized conditions (e.g., 60°C, THF solvent) .

Q. Which spectroscopic methods are most reliable for characterizing Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride, and what key spectral features should researchers expect?

  • Methodological Answer : ¹H NMR in DMSO-d₆ typically shows a broad singlet at δ 9.00 ppm for the protonated methylamino group and ester methyl signals near δ 3.79 ppm. IR spectroscopy confirms the carbonyl stretch (~1730 cm⁻¹) and ammonium chloride bands (~2500 cm⁻¹). HRMS provides exact mass verification (e.g., [M+H]⁺ for C₇H₁₄ClNO₃) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : Racemization at the β-ketoester moiety can be minimized by using low-temperature conditions (<0°C) during acidic deprotection steps . Enzymatic synthesis with stereoselective reductases (e.g., KRED enzymes) achieves >99% enantiomeric excess (ee), as validated by chiral HPLC . Solvent choice (e.g., polar aprotic solvents like DMF) also stabilizes intermediates against epimerization .

Q. What are the challenges in scaling up the synthesis of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride while maintaining yield and purity?

  • Methodological Answer : Scale-up challenges include controlling exothermic reactions during HCl-mediated deprotection and minimizing byproducts (e.g., ester hydrolysis). Continuous flow reactors improve heat dissipation and reproducibility . Impurity profiling via LC-MS or GC-MS is essential to detect side products like ethyl 4-hydroxy-3-oxobutanoate, which forms under aqueous conditions .

Q. How can researchers resolve contradictions in reported reaction yields or conditions for Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 100% in patents vs. 70–80% in lab-scale reports) often arise from differences in workup protocols or solvent purity. Replicating conditions with strict anhydrous environments and validating yields via quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) can resolve such issues .

Q. What methodologies are recommended for identifying and quantifying impurities in Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride batches?

  • Methodological Answer : LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) identifies impurities like desmethyl analogs or oxidation byproducts. Quantitative analysis requires calibration curves using synthesized impurity standards (e.g., Ethyl 4-amino-3-oxobutanoate hydrochloride) .

Q. What role does Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride play in the synthesis of heterocyclic compounds, and what reaction conditions are optimal?

  • Methodological Answer : This compound serves as a key intermediate in synthesizing 1H-benzimidazoles and pyrazoles via condensation with ortho-phenylenediamines or hydrazines. Optimized conditions include refluxing in ethanol (12–24 hrs, 80°C) with catalytic acetic acid, achieving yields >85% . Mechanistic studies using DFT calculations can further elucidate reaction pathways .

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